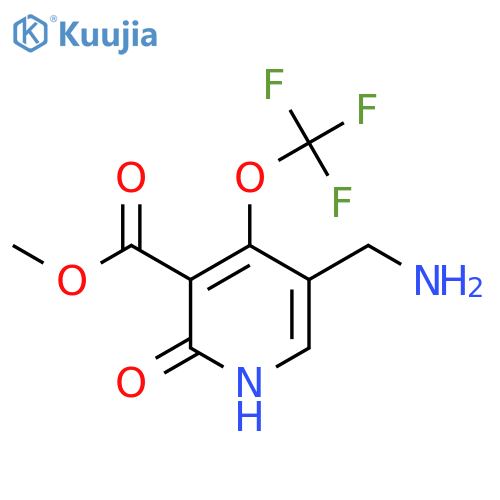Cas no 1806743-71-4 (Methyl 5-(aminomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate)

Methyl 5-(aminomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 5-(aminomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate
-
- インチ: 1S/C9H9F3N2O4/c1-17-8(16)5-6(18-9(10,11)12)4(2-13)3-14-7(5)15/h3H,2,13H2,1H3,(H,14,15)
- InChIKey: UPYOQFYCDYQMIG-UHFFFAOYSA-N
- SMILES: FC(OC1=C(C(=O)OC)C(NC=C1CN)=O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 8
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 440
- XLogP3: -0.4
- トポロジー分子極性表面積: 90.6
Methyl 5-(aminomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029095493-1g |
Methyl 5-(aminomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate |
1806743-71-4 | 97% | 1g |
$1,460.20 | 2022-03-31 |
Methyl 5-(aminomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate 関連文献
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
Methyl 5-(aminomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylateに関する追加情報
Introduction to Methyl 5-(aminomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate (CAS No. 1806743-71-4)
Methyl 5-(aminomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate, with the CAS number CAS No. 1806743-71-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the pyridine class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications.
The structural features of Methyl 5-(aminomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate make it a particularly intriguing molecule for research and development. The presence of both aminomethyl and trifluoromethoxy substituents introduces unique electronic and steric properties that can influence its interactions with biological targets. These characteristics are particularly valuable in the design of novel drugs targeting various diseases, including cancer, inflammation, and neurological disorders.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors that modulate enzyme activity and protein-protein interactions. Pyridine derivatives, such as Methyl 5-(aminomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate, have emerged as key scaffolds in this endeavor. The aminomethyl group provides a site for further functionalization, allowing chemists to tailor the molecule's properties for specific biological outcomes. Meanwhile, the trifluoromethoxy group enhances lipophilicity and metabolic stability, which are critical factors in drug design.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their ability to improve drug efficacy and pharmacokinetic profiles. The incorporation of fluorine atoms into drug molecules can lead to increased binding affinity, reduced metabolic degradation, and enhanced cellular uptake. Methyl 5-(aminomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate exemplifies this trend, as its structure incorporates a trifluoromethoxy group, which is known to confer these advantageous properties.
One of the most promising applications of Methyl 5-(aminomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in various diseases, particularly cancer. By designing molecules that specifically inhibit kinase activity, researchers aim to disrupt abnormal signaling pathways that drive disease progression. The unique structural features of this compound make it a potent candidate for such applications.
Recent studies have demonstrated the potential of Methyl 5-(aminomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate as a lead compound for further drug development. Researchers have synthesized analogs of this molecule and evaluated their biological activity using various in vitro and in vivo assays. These studies have revealed promising results, suggesting that this compound or its derivatives could be effective in treating a range of diseases.
The synthesis of Methyl 5-(aminomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the functionalization of a pyridine core, followed by the introduction of the aminomethyl and trifluoromethoxy groups. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to achieve these transformations efficiently.
The role of computational chemistry in the design and optimization of Methyl 5-(aminomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate cannot be overstated. Molecular modeling techniques allow researchers to predict the binding modes of this compound with biological targets, providing valuable insights into its potential therapeutic effects. These predictions can guide further modifications to enhance its efficacy and selectivity.
In conclusion, Methyl 5-(aminomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate (CAS No. 1806743-71-4) is a versatile and promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel drugs targeting various diseases. As research in this area continues to advance, it is likely that new applications for this compound will emerge, further solidifying its importance in medicinal chemistry.
1806743-71-4 (Methyl 5-(aminomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate) Related Products
- 1105206-13-0(2-5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl-N-(3-phenylpropyl)acetamide)
- 2200108-68-3(5-[(2-fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole)
- 1179018-07-5(methyl N-[(3-hydroxyphenyl)methyl]carbamate)
- 1041528-64-6(5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid)
- 1566059-11-7(4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride)
- 73721-17-2(Methyl 1-methyl-2-naphthoate)
- 438459-74-6(Zinc, bromo[4-(1,1-dimethylethyl)phenyl]-)
- 1823390-48-2(Tert-butyl 3-(hydroxymethyl)-3-[(oxiran-2-yl)methyl]piperidine-1-carboxylate)
- 392248-40-7(3-(4-benzylphenyl)-2-(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene-3-oxopropanenitrile)
- 892759-37-4(3-3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl-8-ethoxy-2H-chromen-2-one)




